molecular formula C24H34N2O2 B14328086 N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester CAS No. 102812-49-7

N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester

Cat. No.: B14328086
CAS No.: 102812-49-7
M. Wt: 382.5 g/mol
InChI Key: NOXPFLNVDQWPQN-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a diethylamino group, a diphenylglycine moiety, and a butyl ester group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester can be achieved through esterification reactions. One common method involves the reaction of N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anhydrous conditions and high-purity reagents is crucial to obtain a high-quality product. Additionally, the reaction may be scaled up using larger reactors and more efficient separation techniques to isolate the ester from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Hydrolysis: Carboxylic acid and butanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine ethyl ester
  • N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine methyl ester
  • N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine propyl ester

Uniqueness

N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester is unique due to its specific ester group, which imparts distinct physicochemical properties. The butyl ester group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and organic synthesis .

Properties

CAS No.

102812-49-7

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

butyl 2-[N-[2-(diethylamino)ethyl]anilino]-2-phenylacetate

InChI

InChI=1S/C24H34N2O2/c1-4-7-20-28-24(27)23(21-14-10-8-11-15-21)26(19-18-25(5-2)6-3)22-16-12-9-13-17-22/h8-17,23H,4-7,18-20H2,1-3H3

InChI Key

NOXPFLNVDQWPQN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C1=CC=CC=C1)N(CCN(CC)CC)C2=CC=CC=C2

Origin of Product

United States

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